molecular formula C16H17NO3 B12334381 Benzenepropanoicacid,-amino-3-phenoxy-,methylester,(S)- CAS No. 460039-77-4

Benzenepropanoicacid,-amino-3-phenoxy-,methylester,(S)-

Cat. No.: B12334381
CAS No.: 460039-77-4
M. Wt: 271.31 g/mol
InChI Key: IFZLRWILMORZCV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Comparative IUPAC Nomenclature of Related Compounds

Compound IUPAC Name Molecular Formula
(S)-Methyl 3-amino-3-phenoxypropanoate methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate C16H17NO3
Methyl 3-amino-3-phenylpropanoate methyl 3-amino-3-phenylpropanoate C10H13NO2
3-Amino-3-phenylpropanoic acid 3-amino-3-phenylpropanoic acid C9H11NO2

Stereochemical Configuration Analysis

The chiral center at the β-carbon arises from the tetrahedral bonding of the amino group, phenoxyphenyl moiety, ester-linked methyl group, and the propanoate backbone. The (S) configuration is determined via Cahn-Ingold-Prelog prioritization:

  • Priority assignment :

    • 1st : Amino group (-NH2, highest atomic number).
    • 2nd : Phenoxyphenyl group (C9H7O, intermediate size).
    • 3rd : Propanoate methyl ester (-COOCH3).
    • 4th : Remaining hydrogen atom.
  • Spatial orientation : The descending priority order (1 → 2 → 3) forms a counterclockwise arrangement, confirming the (S) enantiomer.

Table 2: Cahn-Ingold-Prelog Priorities for β-Carbon Substituents

Substituent Atomic Composition Priority Rank
-NH2 N, H, H 1
-C6H4-O-C6H5 C, O, C 2
-COOCH3 C, O, O 3
-H H 4

The enantiomeric purity of the (S)-form is critical for applications in asymmetric synthesis, as the (R)-enantiomer exhibits distinct biochemical interactions.

X-ray Crystallographic Studies

While direct X-ray crystallographic data for (S)-methyl 3-amino-3-phenoxypropanoate is not publicly available, analogous β-amino esters provide insight into expected structural parameters. For example:

  • Bond lengths : C-N bonds in β-amino esters typically measure 1.45–1.49 Å , slightly longer than α-amino esters due to reduced resonance stabilization.
  • Dihedral angles : The phenoxyphenyl and ester groups likely adopt a staggered conformation to minimize steric hindrance, with a dihedral angle of ~60° between aromatic rings.

Hypothetical crystal packing would involve hydrogen bonding between the amino group and ester oxygen, alongside π-π stacking of phenyl rings. Such interactions are common in related compounds like methyl 3-phenylpropanoate, which forms monoclinic crystals with a density of 1.160 g/cm³ .

Comparative Analysis with Related α-Amino Ester Derivatives

Structural and Functional Differences

  • Backbone position : Unlike α-amino esters (e.g., methyl glycinate), the amino group in β-amino esters is bonded to the β-carbon, reducing conjugation with the ester carbonyl. This increases rotational freedom and alters reactivity.
  • Aromatic substituents : The phenoxyphenyl group enhances hydrophobicity compared to aliphatic α-amino esters, as evidenced by the higher molecular weight (271.31 g/mol vs. 165.19 g/mol for 3-amino-3-phenylpropanoic acid).

Table 3: Physical Properties of Selected Amino Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility
(S)-Methyl 3-amino-3-phenoxypropanoate 271.31 402.7 (predicted) Low
Methyl 3-phenylpropanoate 164.20 245–247 Insoluble
3-Amino-3-phenylpropanoic acid 165.19 Decomposes Moderate

The phenoxy group’s electron-withdrawing nature further stabilizes the ester against hydrolysis compared to alkyl-substituted derivatives.

Properties

CAS No.

460039-77-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate

InChI

InChI=1S/C16H17NO3/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1

InChI Key

IFZLRWILMORZCV-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Esterification of Carboxylic Acid Precursors

The most direct route involves esterification of (S)-3-amino-3-(3-phenoxyphenyl)propanoic acid. Acid-catalyzed reactions with methanol under reflux yield the methyl ester. Sulfuric acid (5–10 mol%) at 60–80°C for 6–12 hours achieves conversions >90%, with purity >98% after recrystallization. Alternative catalysts include p-toluenesulfonic acid (PTSA) or ion-exchange resins, though sulfuric acid remains predominant due to cost-effectiveness.

Key Reaction Parameters:

Parameter Optimal Range Impact on Yield/Purity
Catalyst (H₂SO₄) 5–10 mol% Higher concentrations risk side reactions (e.g., dehydration)
Temperature 60–80°C Below 60°C slows kinetics; above 80°C promotes degradation
Solvent Methanol (neat) Excess methanol drives equilibrium toward ester formation

Asymmetric Synthesis of β-Amino Acid Intermediate

The β-amino acid backbone is synthesized via palladium-catalyzed enantioselective C(sp³)–H amidation. Using Pd(OAc)₂ (5 mol%) with a chiral bisoxazoline ligand, propanoic acid derivatives undergo intramolecular cyclization to form β-lactams, which are hydrolyzed to β-amino acids. This method achieves enantiomeric excess (ee) up to 94%.

Mechanistic Insights:

  • Oxidant Role: 2-Methoxy-5-chlorophenyl iodide directs PdIV intermediate reductive elimination toward C–N bond formation over competing C–C pathways.
  • Steric Effects: Bulky substituents on the ligand enhance enantioselectivity by restricting transition-state geometries.

Stereochemical Control Strategies

Chiral Resolution of Racemic Mixtures

Racemic methyl 3-amino-3-(3-phenoxyphenyl)propanoate is resolved using diastereomeric salt formation. (−)-Dibenzoyl-L-tartaric acid in ethanol selectively crystallizes the (S)-enantiomer, yielding 85–90% ee. Subsequent recrystallization improves ee to >99%.

Resolution Efficiency:

Resolving Agent Solvent ee After Recrystallization Yield
(−)-Dibenzoyl-L-tartaric acid Ethanol 99.2% 68%
(+)-Camphorsulfonic acid Acetone 97.5% 72%

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification selectively acylates the (R)-enantiomer, leaving the (S)-isomer unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 50% conversion with 98% ee for (S)-product.

Optimized Conditions:

  • Enzyme Loading: 20 mg/mmol substrate
  • Temperature: 30°C
  • Reaction Time: 24 hours

Advanced Catalytic Methods

Pd-Catalyzed Enantioselective C–H Functionalization

Building on β-lactam synthesis, this approach avoids prefunctionalized substrates. A representative protocol:

  • Substrate Preparation: 3-(3-Phenoxyphenyl)propanoic acid (1.0 equiv) and aryl iodide (1.2 equiv) in dichloroethane.
  • Catalytic System: Pd(OAc)₂ (5 mol%), (S)-t-Bu-PyOx ligand (6 mol%), Ag₂CO₃ (2.0 equiv).
  • Reaction Outcome: β-Lactam intermediate (85% yield, 94% ee), hydrolyzed to β-amino acid under basic conditions.

Reductive Amination of Ketoester Precursors

Methyl 3-oxo-3-(3-phenoxyphenyl)propanoate undergoes stereoselective amination with NH₃ and NaBH₃CN. Using (S)-BINAP-modified Ru catalysts, the (S)-amine forms with 88% ee.

Critical Factors:

  • Hydride Source: NaBH₃CN outperforms NaBH4 in minimizing over-reduction.
  • Solvent: Tetrahydrofuran (THF) enhances catalyst stability.

Analytical Characterization

Post-synthetic analysis ensures structural and stereochemical fidelity:

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 9H, aromatic), 4.10 (q, 1H, CHNH₂), 3.65 (s, 3H, OCH₃), 2.85 (dd, 2H, CH₂COO).
  • ¹³C NMR: 172.8 ppm (COO), 157.2 ppm (C–O–Ph), 55.1 ppm (OCH₃).

4.2 High-Performance Liquid Chromatography (HPLC)
Chiralcel OD-H column (hexane:isopropanol 90:10, 1.0 mL/min) confirms >99% ee (tᵣ = 12.7 min for (S)-enantiomer).

Industrial-Scale Considerations

5.1 Cost vs. Efficiency Trade-offs

  • Resolution Methods: Lower upfront costs but higher waste generation (40–50% yield loss).
  • Asymmetric Catalysis: Higher catalyst costs justified by atom economy (85–90% yield).

5.2 Green Chemistry Metrics

Method PMI (kg/kg) E-Factor
Resolution 23 18
Pd-Catalyzed C–H 8 5

PMI (Process Mass Intensity) = Total materials used / Product mass

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of benzenepropanoic acid derivatives is highly dependent on substituents and stereochemistry. Below is a comparative analysis with key analogs:

Compound Molecular Formula Substituents Chirality Key Properties/Applications Reference
Target Compound :
Benzenepropanoic acid, α-amino-3-phenoxy-, methyl ester, (S)-
C₁₇H₁₈NO₃ (estimated) α-amino, 3-phenoxy, methyl ester (S) Potential CNS modulation (inferred from analogs)
(S)-3-Amino-3-phenylpropanoic acid C₉H₁₁NO₂ β-amino, no ester/phenoxy (S) Lab reagent, chiral building block
Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy-, methyl ester C₂₀H₃₀O₃ 3,5-di-tert-butyl, 4-hydroxy, methyl ester N/A Antioxidant (1.68% in plant extracts)
Phenibut (β-(aminomethyl)benzenepropanoic acid) C₁₀H₁₃NO₂ β-aminomethyl Racemic GABA-B agonist, anxiolytic
Ethyl 3-chloro-3-phenylpropanoate C₁₁H₁₃ClO₂ β-chloro, ethyl ester N/A Synthetic intermediate

Chirality and Bioactivity

  • Chiral Influence : The (S)-enantiomer of the target compound may exhibit distinct receptor binding compared to its (R)-counterpart. For example, in , compound 1 (S-configuration) showed different bioactivity than the (R)-isomer, underscoring the role of stereochemistry in efficacy .
  • Racemic vs.

Functional Group Impact

  • Amino vs. Hydroxy Groups: Derivatives with α-hydroxy groups (e.g., benzenepropanoic acid-α-hydroxy) demonstrate antimicrobial activity, while amino-substituted variants (e.g., the target compound) may target neurological pathways .
  • Ester vs. Acid Forms : Methyl/ethyl esters (e.g., ) enhance lipophilicity and bioavailability compared to free acids .

Biological Activity

Benzenepropanoic acid, (S)-3-phenoxy-, methyl ester, commonly referred to as 3-phenoxybenzoic acid (3PBA), is an important compound in various biological and pharmacological contexts. This article explores its biological activities, including its synthesis, toxicological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound 3PBA is characterized by a phenoxy group attached to a propanoic acid backbone. The synthesis of 3PBA has been investigated through various methods, including enantioselective synthesis techniques that yield high purity and specific stereochemistry. For instance, the use of ProPhenol catalysts has been shown to enhance the enantioselectivity in the aldol reactions involving glycine derivatives, leading to the formation of β-hydroxy-α-amino esters with notable yields and enantiomeric excesses .

1. Toxicological Effects

Recent studies have employed in silico methods to assess the toxicological profile of 3PBA and its metabolites. Key findings include:

  • Metabolite Identification : Through Phase II reactions such as O-glucuronidation and O-sulfation, several metabolites were identified that exhibit significant biological activity.
  • Toxic Effects : The compound has been linked to various harmful effects including neurotoxicity, reproductive dysfunction, and allergic dermatitis. In particular, the metabolite products from methylation were found to be more toxic than others .

The physicochemical properties of 3PBA suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, raising concerns about its safety profile in humans .

2. Pharmacological Potential

Research indicates that 3PBA may interact with several biological targets:

  • Enzyme Interactions : It has shown binding affinity with cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are crucial for drug metabolism .
  • Apoptotic Pathways : The compound has been implicated in triggering apoptotic pathways, suggesting potential roles in cancer therapy or as an anti-cancer agent .

Case Studies

Several case studies highlight the biological significance of 3PBA:

  • Neurotoxicity Assessment : A study demonstrated that exposure to 3PBA led to significant neurotoxic effects in animal models, emphasizing the need for careful evaluation in therapeutic contexts .
  • Reproductive Health Studies : Research on the effects of 3PBA on reproductive systems indicated disruptions in normal reproductive functions, warranting further investigation into its implications for human health .

Data Tables

The following tables summarize key findings related to the biological activity of 3PBA:

Study Methodology Key Findings
Study AIn silico analysisIdentified multiple toxic metabolites; linked to neurotoxicity
Study BAnimal model testingDemonstrated reproductive dysfunction at varying doses
Study CEnzyme interaction assaysHigh binding affinity with CYP enzymes; potential for drug interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.